3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-7-12-24(16)19)15-9-6-8-13(2)14(15)3/h5-6,8-9H,1,7,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCWJCHDZAZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 365.4 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 923399-38-6 |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological activities. Notably:
- Serotonin Receptor Interactions : Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial in mood regulation. This interaction could indicate potential applications in treating mood disorders such as anxiety and depression.
- Antioxidant Properties : Some purine derivatives have demonstrated antioxidant capabilities. Although specific data on this compound's antioxidant activity is limited, its structural features suggest potential benefits in combating oxidative stress.
Study on Mood Disorders
A study conducted by researchers at a pharmacological institute explored the effects of various purine derivatives on serotonin receptors. The findings indicated that certain derivatives showed promise in enhancing serotonin activity, which could lead to improved mood regulation in preclinical models. While this compound was not the primary focus of this study, its structural similarity to other active compounds suggests it may exhibit comparable effects.
Antioxidant Activity Research
Another study assessed the antioxidant properties of purine derivatives. The results indicated that these compounds could scavenge free radicals effectively. Although specific tests on this compound were not reported in this research, the findings support the hypothesis that it may possess similar beneficial properties due to its chemical structure .
Comparison with Similar Compounds
Key Observations :
- Alkynyl vs. Allyl Groups: Compound 24 (prop-2-ynyl) achieves a higher yield (93%) under reflux in n-butanol, suggesting terminal alkynes may enhance reaction efficiency compared to allyl systems .
- The target’s 2,3-dimethylphenyl group balances lipophilicity and steric hindrance.
Spectral and Physicochemical Properties
Comparative spectral data highlight substituent-driven variations:
Key Observations :
MAO-B Inhibition and Neuroprotective Potential
While direct data on the target compound’s activity is unavailable, structurally related compounds exhibit MAO-B inhibition , a key target for neurodegenerative diseases:
- 9-(2-Chloro-6-fluorobenzyl) Derivative: Demonstrated dual-target activity (MAO-B and adenosine A2A antagonism) due to electron-withdrawing substituents enhancing receptor interactions .
- Target Compound’s 2,3-Dimethylphenyl Group : The electron-donating methyl groups may reduce binding affinity compared to halogenated analogues but improve metabolic stability .
Solubility and Pharmacokinetics
- Lipophilicity : The allyl group (logP ~2.5 estimated) may enhance membrane permeability compared to polar ethoxyethyl (logP ~1.8) or bulky 3-methylbenzyl groups .
- Synthetic Byproducts : Microwave-assisted solvent-free synthesis (e.g., ) reduces impurities, but traditional reflux methods (e.g., ) remain prevalent for analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
